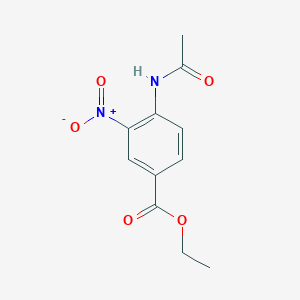

4-アセトアミド-3-ニトロ安息香酸エチル

説明

Ethyl 4-acetamido-3-nitrobenzoate is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry. This compound, characterized by the presence of both acetamido and nitro groups attached to a benzoate ester, has been synthesized and analyzed in several studies.

Synthesis Analysis

The synthesis of related nitrobenzoate compounds often involves reactions such as esterification, nitration, and functional group transformations. For example, the synthesis of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate involves an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation (Choi & Kim, 2017). Another example is the preparation of Ethyl 4-nitrobenzoate through the reaction of 4-nitrobenzoic acid with anhydrous ethanol (Li De-jiang, 2005).

Molecular Structure Analysis

Molecular structure analysis, such as crystallography, provides insights into the arrangement of atoms within a molecule and its intermolecular interactions. For instance, the crystal structure of Ethyl 4-butylamino-3-nitrobenzoate reveals an intramolecular N—H⋯O hydrogen bond, stabilizing the molecule's structure through intermolecular N—H⋯O and C—H⋯O hydrogen bonds (Narendra Babu et al., 2009).

Chemical Reactions and Properties

Nitrobenzoates participate in various chemical reactions, reflecting their chemical properties. For example, the synthesis and characterization of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates involve reactions that highlight the compound's reactivity towards sulfonation and esterification (El-Bardan, 1992).

科学的研究の応用

製薬業界

4-アセトアミド-3-ニトロ安息香酸エチルは、ベンゾカイン(p-アミノ安息香酸エチル)と構造的に類似しています . ベンゾカインは、神経インパルスを遮断し、神経細胞膜のヨウ化ナトリウムに対する透過性を低下させる麻酔薬です . それは製薬業界で広く使用されており、内視鏡検査などの検査前の麻酔薬として、またはコンドームに挿入された場合の「遅延剤」として使用されます .

化学合成

4-アセトアミド-3-ニトロ安息香酸エチルは、他の化合物の合成に使用される可能性があります。 たとえば、ベンゾカインの合成には、p-ニトロ安息香酸のエチルエステルへのエステル化とそれに続くニトロ還元が含まれます . 4-アセトアミド

特性

IUPAC Name |

ethyl 4-acetamido-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-3-18-11(15)8-4-5-9(12-7(2)14)10(6-8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEATNDLNBFMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385090 | |

| Record name | ethyl 4-acetamido-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

175204-17-8 | |

| Record name | Ethyl 4-(acetylamino)-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-acetamido-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

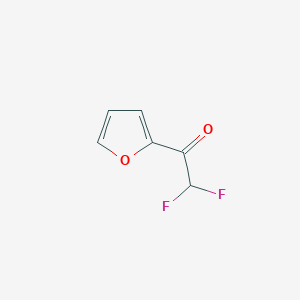

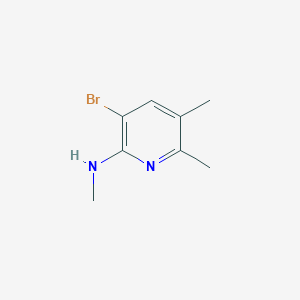

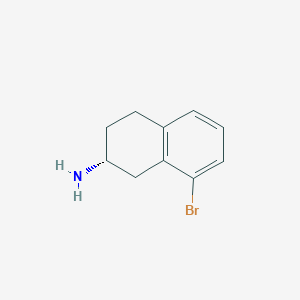

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)

![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)

![2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid](/img/structure/B62214.png)

![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)